![molecular formula C30H25ClN4O3S B307192 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307192.png)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
科学的研究の応用
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory and anti-microbial properties.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to explore its potential as a novel anti-cancer agent and to investigate its mechanism of action in more detail. Another direction is to study its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to improve the solubility of this compound in water, which could broaden its potential applications in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with significant potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an ideal candidate for scientific research. Further research is needed to explore its potential applications and to improve its solubility in water.
合成法
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2(3H)-thione. The final compound is obtained by reacting the intermediate with p-anisidine in the presence of an acid catalyst.
特性
分子式 |
C30H25ClN4O3S |
|---|---|
分子量 |
557.1 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25ClN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
InChIキー |
OGOQETUPGHWMPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
正規SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)
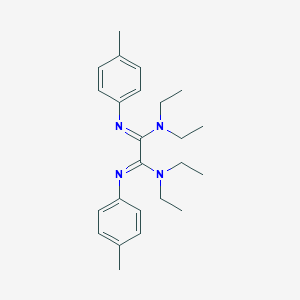
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)

![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)


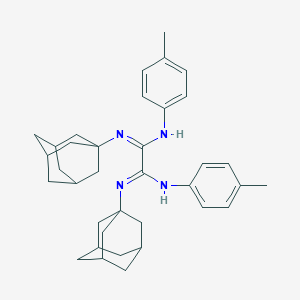
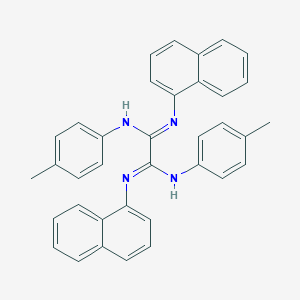
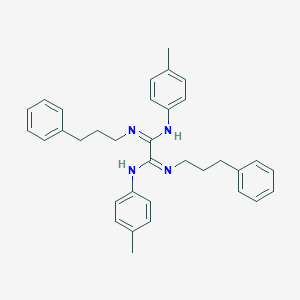
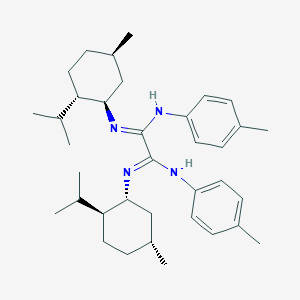
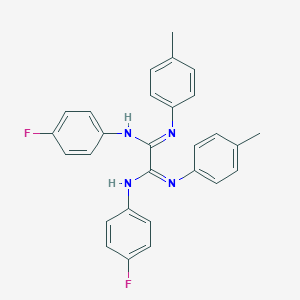
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)